molecular formula C13H10N2O B13691247 1-Acetylimidazo[1,2-a]quinoline

1-Acetylimidazo[1,2-a]quinoline

Katalognummer: B13691247
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: PVQMGTORPMPYMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetylimidazo[1,2-a]quinoline is a heterocyclic aromatic compound that belongs to the imidazoquinoline family. This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoline ring, with an acetyl group attached to the nitrogen atom of the imidazole ring. The molecular formula of this compound is C13H10N2O, and it has a molecular weight of 210.23 g/mol

Vorbereitungsmethoden

The synthesis of 1-Acetylimidazo[1,2-a]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminobenzophenone derivatives with imidazole derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product. The reaction conditions often involve the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures .

In industrial production, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, microwave-assisted synthesis has been explored as a green and efficient approach to produce this compound. This method offers the advantages of shorter reaction times and higher yields compared to traditional methods .

Analyse Chemischer Reaktionen

1-Acetylimidazo[1,2-a]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in the formation of reduced imidazoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1-Acetylimidazo[1,2-a]quinoline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Acetylimidazo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of kinases and phosphodiesterases, which play crucial roles in cell signaling pathways . Additionally, the compound’s ability to intercalate into DNA and RNA structures contributes to its antitumor activity by disrupting the replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

1-Acetylimidazo[1,2-a]quinoline can be compared with other similar compounds, such as imidazo[1,2-a]quinoxalines and imidazo[1,5-a]quinolines. These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional functional groups .

    Imidazo[1,2-a]quinoxalines: These compounds have a quinoxaline ring fused with an imidazole ring.

    Imidazo[1,5-a]quinolines: These compounds have a quinoline ring fused with an imidazole ring at different positions.

The uniqueness of this compound lies in its specific structure and the presence of the acetyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C13H10N2O

Molekulargewicht

210.23 g/mol

IUPAC-Name

1-imidazo[1,2-a]quinolin-1-ylethanone

InChI

InChI=1S/C13H10N2O/c1-9(16)12-8-14-13-7-6-10-4-2-3-5-11(10)15(12)13/h2-8H,1H3

InChI-Schlüssel

PVQMGTORPMPYMS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CN=C2N1C3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.